Ethylbenzo[h]quinoline-2-carboxylate
Description
Significance of Polycyclic Azaheterocycles in Contemporary Organic Synthesis
Polycyclic azaheterocycles, which are organic compounds containing multiple fused rings with at least one nitrogen atom, are of immense importance in modern organic chemistry. Their rigid, planar structures and the presence of both electron-rich and electron-deficient regions impart unique photophysical and electronic properties. This makes them valuable as building blocks for functional materials, including organic light-emitting diodes (OLEDs), sensors, and semiconductors.
In the realm of medicinal chemistry, the quinoline (B57606) and benzoquinoline scaffolds are considered "privileged structures" due to their recurring presence in biologically active compounds. rsc.org These frameworks are found in a wide array of natural products and synthetic molecules that exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov The strategic functionalization of the benzo[h]quinoline (B1196314) core allows for the fine-tuning of these biological activities, making it a fertile ground for the development of novel therapeutic agents.
Historical Context and Evolution of Quinoline and Benzo[h]quinoline Chemistry
The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar. wikipedia.org The development of synthetic methods to construct the quinoline ring system in the late 19th century, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, was a pivotal moment in heterocyclic chemistry. wikipedia.org These classic reactions, which typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors, laid the groundwork for the synthesis of a vast number of quinoline derivatives.
The Gould-Jacobs reaction, which utilizes an aniline (B41778) and an ethyl ethoxymethylenemalonate, is a particularly relevant historical method for producing quinoline esters. wikipedia.org The synthesis of the benzo[h]quinoline scaffold can be seen as an extension of these classical quinoline syntheses, often employing α-naphthylamine as the starting amine to build the additional fused benzene (B151609) ring. A common approach involves the reaction of α-naphthylamine with diethyl ethoxymethylenemalonate, followed by thermal cyclization to yield an ethyl oxobenzo[h]quinoline carboxylate intermediate. psu.edu Subsequent chemical transformations can then be employed to arrive at the desired benzo[h]quinoline-2-carboxylate.
Structural Characterization and Nomenclatural Aspects of Benzo[h]quinoline-2-carboxylate Derivatives
The systematic IUPAC name for the parent scaffold is benzo[h]quinoline. The "[h]" denotes the face of the quinoline system where the additional benzene ring is fused. In the case of ethylbenzo[h]quinoline-2-carboxylate, an ethyl carboxylate group is attached at the 2-position of the benzo[h]quinoline ring system.
The structural characterization of benzo[h]quinoline derivatives relies heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in elucidating the precise connectivity and spatial arrangement of atoms. For the closely related isomer, ethyl benzo[h]quinoline-3-carboxylate, the proton NMR (¹H NMR) spectrum shows characteristic signals for the aromatic protons, as well as the ethyl group's quartet and triplet. rsc.org Similarly, the carbon-13 NMR (¹³C NMR) spectrum provides distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester group. rsc.org
Infrared (IR) spectroscopy is another valuable tool, revealing the presence of key functional groups. For ethyl benzo[h]quinoline-3-carboxylate, the IR spectrum displays a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically in the range of 1716 cm⁻¹. rsc.org Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Table 1: Spectroscopic Data for Ethyl benzo[h]quinoline-3-carboxylate A closely related isomer used for structural comparison.
| Spectroscopic Technique | Observed Signals |
| ¹H NMR (300 MHz, CDCl₃) | δ 9.54 (s, 1H), 9.34-9.31 (m, 1H), 8.81 (s, 1H), 7.95-7.86 (m, 2H), 7.78-7.75 (m, 3H), 4.50 (q, 2H, J = 7.2 Hz), 1.48 (t, 3H, J = 7.2 Hz) |
| ¹³C NMR (75 MHz, CDCl₃) | δ 165.6, 149.0, 148.9, 137.7, 134.5, 131.0, 129.2, 128.6, 127.9, 127.4, 125.5, 125.2, 125.1, 123.9, 61.4, 14.3 |
| IR (neat) | νₘₐₓ 2983, 1716, 1598, 1314, 1260, 1212, 750 cm⁻¹ |
| Data sourced from a study on the synthesis of quinoline-3-carboxylic acid ethyl esters. rsc.org |
Overview of Current Research Trajectories for this compound and Closely Related Esters
Current research into this compound and its analogues is primarily focused on two major areas: medicinal chemistry and materials science.
In the field of medicinal chemistry, the benzo[h]quinoline scaffold is being investigated for its potential as a core component of novel therapeutic agents. For instance, derivatives of benzo[h]quinoline have been synthesized and evaluated as topoisomerase inhibitors, which are a class of anticancer agents. psu.edu The ester functionality at the 2-position of the ring system provides a convenient handle for further chemical modification, allowing for the synthesis of a library of related compounds with potentially enhanced biological activity. Research has shown that various substituted quinoline-2-carboxylic acid esters and amides exhibit anti-inflammatory, analgesic, and even cytotoxic effects against cancer cell lines. researchgate.net
In materials science, the rigid, planar structure and extended π-conjugation of the benzo[h]quinoline system make it an attractive candidate for the development of novel organic electronic materials. The electron-withdrawing nature of the ester group can be used to tune the electronic properties of the molecule, potentially leading to applications in organic light-emitting diodes (OLEDs) and other electronic devices. Research in this area often involves the synthesis of various derivatives and the characterization of their photophysical and electrochemical properties.
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl benzo[h]quinoline-2-carboxylate |
InChI |
InChI=1S/C16H13NO2/c1-2-19-16(18)14-10-9-12-8-7-11-5-3-4-6-13(11)15(12)17-14/h3-10H,2H2,1H3 |
InChI Key |
PSMFDSDBVFWQTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC3=CC=CC=C32)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Ethylbenzo H Quinoline 2 Carboxylate and Analogues
Classical Annulation and Cyclization Protocols for Benzo[h]quinoline (B1196314) Core Formation
The traditional approaches to constructing the benzo[h]quinoline skeleton often involve cyclization and condensation reactions that have been refined over decades. These methods provide reliable routes to the core structure, although they may sometimes be limited by regioselectivity and reaction conditions.
Vilsmeier Reagent Mediated Cyclization Strategies
The Vilsmeier-Haack reaction is a versatile and powerful tool in synthetic organic chemistry, primarily known for the formylation of electron-rich aromatic and heteroaromatic compounds. arkat-usa.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt, generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3). wikipedia.orgchemistrysteps.com This electrophilic species can then react with a suitable nucleophile to initiate cyclization.
In the context of benzo[h]quinoline synthesis, Vilsmeier reagents can be employed to activate substrates for intramolecular cyclization, leading to the formation of the quinoline (B57606) ring system. researchgate.netniscpr.res.in The versatility of this reagent allows for its application in various synthetic transformations beyond simple formylation, including ring annulation. niscpr.res.inijsr.net The reaction often proceeds under mild conditions and can be used to synthesize a variety of heterocyclic compounds. arkat-usa.orgijpcbs.com
The general mechanism involves the formation of the Vilsmeier reagent, which then undergoes electrophilic substitution with an activated aromatic ring to form an iminium species. ijpcbs.com This intermediate can then undergo further reactions, including hydrolysis, to yield the final product. wikipedia.org The efficiency and outcome of the Vilsmeier-Haack reaction can be influenced by the nature of the substrates and the reaction conditions. chemijournal.com
For instance, the reaction of N-arylacetamides with the Vilsmeier reagent can lead to the formation of 2-chloro-3-formylquinolines, which are valuable intermediates for further functionalization. researchgate.netresearchgate.net While specific examples detailing the direct synthesis of ethylbenzo[h]quinoline-2-carboxylate using this method are not prevalent in the provided search results, the principle of using Vilsmeier-Haack conditions for quinoline ring formation is well-established. clockss.orgresearchgate.net The reaction has been successfully applied to the synthesis of various substituted quinolines and their derivatives. chemijournal.comnih.gov
| Reagent System | Substrate Type | Product Type | Reference |
| DMF/POCl3 | N-Arylacetamides | 2-Chloro-3-formylquinolines | researchgate.netresearchgate.net |
| DMF/POCl3 | Electron-rich arenes | Aryl aldehydes | chemistrysteps.comorganic-chemistry.org |
| DMF/POCl3 | Activated methyl/methylene (B1212753) groups | Iminium salts | niscpr.res.in |
Intramolecular Cyclization of N-Arylbutenyl Naphthylamines
The intramolecular cyclization of suitably substituted N-arylbutenyl naphthylamines represents a strategic approach to construct the benzo[h]quinoline framework. This method relies on the formation of a new carbon-carbon bond within the molecule to close the quinoline ring. A study has shown that N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines can undergo intramolecular cyclization using polyphosphoric acid (PPA) at elevated temperatures (120 °C) to yield 3-alkyl-2-phenyl-4-(trifluoromethyl)benzo[h]quinoline derivatives. nih.gov
| Starting Material | Reagent/Condition | Product | Reference |
| N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines | Polyphosphoric acid (PPA), 120 °C | 3-alkyl-2-phenyl-4-(trifluoromethyl)benzo[h]quinolines | nih.gov |
This approach highlights the utility of acid-catalyzed cyclization reactions in the synthesis of complex heterocyclic systems. The choice of the cyclizing agent and reaction conditions is crucial for achieving high yields and selectivity.
Electrocyclization Reactions for Regioselective Benzo[h]quinoline Synthesis
Electrocyclization reactions, particularly those triggered by ultraviolet light, offer a modern and regioselective pathway to substituted benzo[h]quinolines. This method involves the light-induced cyclization of 3-(naphthylamino)-2-alkene imines, leading to the formation of the benzo[h]quinoline ring system in good to high yields. nih.gov
A proposed mechanism for a related cascade reaction leading to benzo[h]quinolines involves the initial formation of an (E,E)-imine from a diene precursor through enamine-imine tautomerization. Subsequent intramolecular electrocyclization of this imine intermediate is a feasible step in the formation of the final product. nih.gov
| Starting Material | Condition | Product | Yield | Reference |
| 3-(naphthylamino)-2-alkene imines | Ultraviolet light | Substituted benzo[h]quinolines | Good to high | nih.gov |
This photochemical approach provides a valuable alternative to traditional thermal methods, often offering improved regioselectivity and milder reaction conditions.
Heterocyclization with Fluoroacetyl Cycloalkanones
Information regarding the heterocyclization with fluoroacetyl cycloalkanones for the synthesis of this compound was not found in the provided search results.
Metal-Catalyzed Synthetic Routes to Benzo[h]quinoline Carboxylates
Transition metal catalysis is central to the modern synthesis of benzo[h]quinoline carboxylates. Catalysts based on palladium and rhodium are particularly prominent, enabling a variety of transformations ranging from classical cross-coupling reactions to novel C-H and C-C bond activations. These strategies allow for the introduction of diverse functional groups and the construction of the core heterocyclic structure with high efficiency and control.
Palladium catalysts are renowned for their versatility in forming carbon-carbon bonds. In the context of benzo[h]quinoline synthesis and functionalization, palladium-catalyzed cross-coupling reactions such as the Sonogashira and decarbonylative couplings are of significant importance.
The Sonogashira coupling is a powerful method for the formation of a C(sp²)–C(sp) bond, typically involving the reaction of a terminal alkyne with an aryl or vinyl halide. This reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgjcsp.org.pk The methodology is widely used for the synthesis of alkynyl-substituted aromatic and heterocyclic compounds.
The synthesis of ethynyl-substituted benzo[h]quinolines can be achieved by coupling a halogenated benzo[h]quinoline precursor with a suitable terminal alkyne. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) species to the aryl halide, followed by transmetalation with the copper(I) acetylide and subsequent reductive elimination to yield the final product and regenerate the catalyst. ajouronline.com Various palladium sources, such as PdCl₂(PPh₃)₂ and Pd(OAc)₂, can be employed. jcsp.org.pkbeilstein-journals.org This method's tolerance for a wide range of functional groups makes it a valuable tool for elaborating the benzo[h]quinoline scaffold.
| Substrate | Alkyne | Catalyst System | Solvent | Base | Yield (%) |
|---|---|---|---|---|---|
| 6,7-Dibromoquinoline-5,8-dione | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | DMF | K₂CO₃ | 50-85 ajouronline.com |
| 2-(4-Bromophenyl)quinoxaline | Various terminal alkynes | Pd(OAc)₂ / PPh₃ / CuI | DMF | K₂CO₃ | High jcsp.org.pk |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | Ionic Liquid | None (co-catalyst free) | 72-99 beilstein-journals.org |
Decarbonylative cross-coupling reactions represent an emerging strategy for C-C bond formation where a carboxylate group is removed as carbon monoxide. This approach allows carboxylic acid derivatives to be used as alternatives to traditional aryl halides. nih.govnih.gov A notable application is the synthesis of 10-arylbenzo[h]quinolines from ethyl benzo[h]quinoline-10-carboxylate and arylboronic acids. researchgate.net
This transformation has been effectively achieved using a Nickel(0) catalyst system. The reaction is facilitated by chelation assistance from the nitrogen atom of the quinoline ring, which directs the metal catalyst to the C-COOEt bond. researchgate.net The optimal catalytic system involves Ni(COD)₂ as the nickel source, PCy₃ as a ligand, and t-BuOK as the base. This method demonstrates good functional group tolerance and provides moderate to good yields for a variety of substituted 10-phenyl[h]quinolines. researchgate.net The reaction proceeds through oxidative addition of the C-COOEt bond to the Ni(0) center, followed by decarbonylation, transmetalation with the organoboron compound, and reductive elimination. researchgate.net
| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Methylphenylboronic acid | Ni(COD)₂ (10 mol%), PCy₃ (20 mol%) | t-BuOK (3 equiv) | 1,4-Dioxane | 79 |
| 4-Methoxyphenylboronic acid | Ni(COD)₂ (10 mol%), PCy₃ (20 mol%) | t-BuOK (3 equiv) | 1,4-Dioxane | 75 |
| 4-Fluorophenylboronic acid | Ni(COD)₂ (10 mol%), PCy₃ (20 mol%) | t-BuOK (3 equiv) | 1,4-Dioxane | 65 |
| 2-Naphthylboronic acid | Ni(COD)₂ (10 mol%), PCy₃ (20 mol%) | t-BuOK (3 equiv) | 1,4-Dioxane | 72 |
Rhodium catalysts have emerged as powerful tools for C-H activation and annulation reactions, enabling the construction of complex heterocyclic frameworks. researchgate.netnih.gov These methods often proceed with high regioselectivity and offer atom-economical routes to quinoline and benzo[h]quinoline derivatives.
The synthesis of the quinoline core structure can be achieved via Rhodium(III)-catalyzed oxidative annulation, which functions as a formal [4+2] cycloaddition. rsc.orgacs.org This strategy typically involves the C-H activation of a directing group-containing arene, followed by coupling with two molecules of an alkyne or another coupling partner. For instance, functionalized pyridines can undergo oxidative annulation with alkynes under Rh(III) catalysis to selectively produce quinolines. acs.org
In a similar fashion, the benzo[h]quinoline ring system can be constructed. The reaction is initiated by the C-H activation of an N-substituted aniline (B41778) or a related precursor, forming a rhodacycle intermediate. This intermediate then undergoes insertion of a coupling partner, such as an alkyne or a dioxazolone, followed by reductive elimination and aromatization to yield the fused heterocyclic product. rsc.orgresearchgate.net This approach provides a modular and efficient route to highly substituted benzo[h]quinoline derivatives.
| Substrate 1 | Substrate 2 | Catalyst | Product Type |
|---|---|---|---|
| Oxadiazolone | Iodonium ylide | [CpRhCl₂]₂ | Fused-isoquinoline rsc.org |
| Functionalized Pyridine (B92270) | Alkyne (2 equiv.) | [CpRhCl₂]₂ | Quinoline acs.org |
| N-Arylbenzamidine | 1,4,2-Dioxazol-5-one | [Cp*RhCl₂]₂ | 4-Aminoquinazoline researchgate.net |
Chelation-assisted C-H bond activation is a well-established strategy where a coordinating group, such as the nitrogen atom in a quinoline ring, directs a transition metal catalyst to a specific C-H bond, facilitating its cleavage and subsequent functionalization. nih.govsemanticscholar.org Rhodium catalysts are particularly effective in promoting such transformations on quinoline systems. researchgate.net
This concept of chelation-assistance can be extended from C-H bonds to the activation of more robust C-C bonds, such as the C-COOEt bond in ethyl benzo[h]quinoline-10-carboxylate. The quinoline nitrogen can act as a directing group, facilitating the oxidative addition of the rhodium catalyst to the C10-ester bond. This process forms a five-membered metallacycle intermediate, which is a key step in initiating catalytic cycles like the decarbonylative coupling described previously. researchgate.netnih.gov While nickel has been demonstrated to be effective for this specific C-COOEt activation on the benzo[h]quinoline-10-carboxylate substrate, the underlying principle of chelation-assistance is a cornerstone of rhodium catalysis, suggesting its potential applicability in similar transformations. researchgate.netnih.gov
Rhodium-Catalyzed Annulation and C-H Activation Pathways
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that minimize waste, time, and resources by combining multiple reaction steps into a single operation without isolating intermediates. These approaches are particularly well-suited for the construction of complex heterocyclic frameworks like benzo[h]quinoline.
Tandem, or cascade, reactions are instrumental in building complex molecular architectures from simple starting materials in a single, efficient operation. An atom- and step-economical one-pot synthesis of functionalized benzo[h]quinolines has been developed through a lithium-hexamethyldisilazane-catalyzed double annulation cascade. nih.gov This reaction involves benzonitriles and diynones, forming two new C-C bonds and one C-N bond to construct the benzo[h]quinoline core in yields up to 99%. nih.gov The regioselectivity of the reaction with unsymmetrical diynones is influenced by both electronic and steric factors. nih.gov
Another novel pathway to 2,3,4-trisubstituted benzo[h]quinolines begins with the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene. nih.gov The resulting precursor undergoes a subsequent reaction with naphthalen-1-amine, proceeding through a base-promoted cascade that involves nucleophilic substitution and cyclization to form the target benzo[h]quinoline. nih.govmdpi.com This two-step, one-pot approach can achieve yields of up to 93%. nih.gov
The chemoselective synthesis of arylated benzo[h]quinolines has been achieved through a one-pot reaction under both conventional heating and microwave irradiation. govtcollegebalrampur.ac.in This method involves the reaction of 6-aryl-4-sec-amino-2H-pyran-2-one-3-carbonitriles with 2-cyanomethylbenzonitrile using sodamide as a base. govtcollegebalrampur.ac.innih.gov The reaction proceeds via sequential intermolecular C-C bond formation, followed by intramolecular C-C and C-N bond formations, delivering the desired arylated benzo[h]quinolines in excellent yields. govtcollegebalrampur.ac.in The choice of a secondary amine substituent on the pyranone precursor is crucial to avoid side reactions and the formation of complex mixtures. govtcollegebalrampur.ac.in
Table 4: Chemoselective One-Pot Synthesis of Arylated Benzo[h]quinolines
| Pyranone Precursor | Benzonitrile Derivative | Base | Condition | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 6-Aryl-4-sec-amino-2-oxo-2H-pyran-3-carbonitrile | 2-Cyanomethylbenzonitrile | Sodamide | 100 °C, DMF | 2-Amino-5-aryl-4-sec-aminobenzo[h]quinoline-6-carbonitrile | High | govtcollegebalrampur.ac.in |
Serendipity in chemical research can lead to the discovery of novel and highly efficient reactions. An unpredicted condensation reaction between naphthylamine and two molecules of ethyl propiolate was found to directly yield a carbethoxy benzoquinoline derivative in high yield. nih.gov This unexpected finding provides a straightforward route to benzo[h]quinoline carboxylates from simple starting materials. The resulting benzoquinoline carboxamides have been synthesized and evaluated for biological activity, with some demonstrating the ability to intercalate into DNA and inhibit topoisomerase II. nih.gov
Table 5: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Ethyl 8-bromo-5,7-dimethoxyquinoline-3-carboxylate |
| Ethyl propiolate |
| 2-Aminobenzylalcohol |
| ortho-Bromobenzaldehyde |
| Naphthalen-1-amine |
| Pentachloro-2-nitro-1,3-butadiene |
| 2-Cyanomethylbenzonitrile |
| 6-Aryl-4-sec-amino-2H-pyran-2-one-3-carbonitrile |
| Pyridine-2,6-bis(N-cyanocarboxamidine) |
| Sodamide |
| Lithium-hexamethyldisilazane |
Multi-step One-pot Procedures for Quinoline Carboxylic Acid Derivatives
The synthesis of quinoline carboxylic acid derivatives, precursors and analogues to this compound, is often streamlined through multi-step one-pot procedures. These reactions combine several synthetic transformations into a single operational sequence, avoiding the need for isolation and purification of intermediates, which enhances efficiency and reduces waste.
Another powerful one-pot method is the Doebner multicomponent reaction, which can be catalyzed by sulfamic acid for the synthesis of quinoline-4-carboxylic acid derivatives. researchgate.net This reaction efficiently combines components like anilines, aldehydes, and pyruvic acid to construct the quinoline core. researchgate.net The use of sulfamic acid as a catalyst is advantageous as it can significantly shorten reaction times from 72 hours to just 8 hours under solvothermal conditions. researchgate.net
The Friedländer quinoline synthesis also lends itself to a one-pot approach. colab.ws This method can utilize the in situ reduction of o-nitroarylcarbaldehydes to o-aminoarylcarbaldehydes using inexpensive reagents like iron powder and hydrochloric acid. colab.ws The resulting amine then undergoes condensation with a carbonyl compound to form the quinoline ring. colab.ws This procedure is scalable and compatible with a wide range of functional groups. colab.ws
Furthermore, a one-pot, three-step procedure has been developed for preparing 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. beilstein-journals.org This sequence involves a Williamson ether synthesis, hydrolysis of an ester, and an intramolecular electrophilic cyclization, demonstrating the complexity of transformations that can be achieved in a single pot. beilstein-journals.org
| Reaction Name | Key Reactants | Catalyst/Reagent | Key Feature |
| BEMP-mediated synthesis | β-nitroacrylates, 2-aminobenzaldehydes | BEMP (solid base) | Heterogeneous conditions, good yields. nih.govresearchgate.net |
| Doebner Reaction | Aniline, benzaldehyde, pyruvic acid | Sulfamic acid | Reduced reaction time from 72h to 8h. researchgate.net |
| Friedländer Synthesis | o-nitroarylcarbaldehydes, ketones/aldehydes | Iron powder, HCl | Scalable, uses inexpensive reagents. colab.ws |
| Benzofuran-quinoline synthesis | Substituted quinoline, salicylaldehyde | KOH, triethylamine | Combines three distinct synthetic steps. beilstein-journals.org |
Green Chemistry Approaches and Process Intensification in Benzo[h]quinoline Ester Synthesis
Green chemistry principles are increasingly being applied to the synthesis of complex heterocyclic compounds like benzo[h]quinoline esters. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances. Process intensification techniques such as microwave-assisted synthesis and solvent-free mechanochemistry are at the forefront of these efforts.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netmdpi.com This technique has been successfully applied to variations of established quinoline syntheses. For instance, modifications to the Skraup method, a classic route to quinolines, include the use of microwave irradiation, which has been shown to increase reaction efficiency. nih.gov
Microwave-assisted protocols are particularly beneficial for reactions that typically require high temperatures and long durations. researchgate.net In the synthesis of quinoline-fused 1,4-benzodiazepines, a green protocol utilizing microwave irradiation was developed for the condensation step, showcasing an efficient and facile pathway. nih.gov Similarly, the synthesis of quinazolines and quinazolinones, structurally related aza-heterocycles, has been significantly improved by microwave-assisted methods, including solvent-free conditions that further enhance the green credentials of the process. The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to cleaner reactions and products of high purity. researchgate.net
| Product Type | Reaction | Conditions | Advantage |
| Quinoline derivatives | Modified Skraup reaction | Microwave irradiation | Increased reaction efficiency. nih.gov |
| Quinoline fused 1,4-benzodiazepines | Condensation reaction | Microwave irradiation | Efficient, facile, and green protocol. nih.gov |
| Quinazolines/Quinazolinones | Niementowski reaction | Solvent-free, microwave irradiation | Rapid, high yields. |
| Benzocaine | Esterification | Microwave irradiation | Shorter reaction times, higher yields. researchgate.netmdpi.com |
Solvent-Free Mechanochemical Syntheses
Mechanochemistry, which involves chemical reactions induced by mechanical force (e.g., grinding or milling), offers a compelling solvent-free alternative to traditional solution-phase synthesis. nih.gov This technique aligns with the principles of green chemistry by eliminating the need for solvents, which are often a major source of chemical waste.
An environmentally benign, solvent-free mechanochemical process has been developed for the synthesis of multi-substituted quinoline derivatives using an iodine-mediated oxidative annulation. nih.govresearchgate.net This method involves the simple mixing of reactants, such as appropriately designed aniline derivatives, with a pestle in a mortar, leading to the formation of quinolines in high yields (up to 89%). nih.govresearchgate.net The operational simplicity and mild reaction conditions make this a highly attractive methodology. nih.gov
Ball-milling is another common mechanochemical technique that has been applied to the synthesis of quinoline precursors. A one-pot reaction of anilines with acetylenedicarboxylate diesters under solvent-free ball-milling conditions affords polysubstituted 1,2-dihydroquinolines in moderate to excellent yields. These dihydroquinolines can then be transformed into quinoline derivatives. The protocol is notable for its mild conditions, short reaction times, and scalability. While not directly a synthesis of a benzo[h]quinoline, a solventless reaction of pentachloro-2-nitro-1,3-butadiene with ethyl 2-mercaptoacetate at room temperature has been reported as a step towards uniquely substituted benzo[h]quinolines.
Considerations of Stereoselectivity and Regioselectivity in Benzo[h]quinoline Formation
The formation of the benzo[h]quinoline ring system, particularly when using unsymmetrical precursors, raises important questions of stereoselectivity and regioselectivity. Controlling the precise arrangement of atoms in the final product is a key challenge in synthetic chemistry.
Regioselectivity is a significant concern in reactions like the Friedländer synthesis, which is a popular method for constructing the quinoline core. When unsymmetrical ketones are used as one of the annulation partners, the reaction can be difficult to control, potentially leading to a mixture of 2-substituted and 2,3-disubstituted products. The choice of catalyst and reaction conditions can influence the regiochemical outcome. For instance, Brønsted acid-mediated Friedländer reactions under solvent-free conditions have been developed to obtain specific 2,3-disubstituted quinolines.
The formation of benzo[h]quinolines from naphthalen-1-amine involves a cyclization reaction where the regioselectivity is crucial. The steric bulk and high electron density of the naphthalene ring system can direct the ring closure to occur exclusively in the desired manner to form the benzo[h] isomer. Other synthetic strategies, such as the electrocyclization of 3-(naphthylamino)-2-alkene imines triggered by ultraviolet light, can also lead to the regioselective synthesis of substituted benzo[h]quinolines in good to high yields. The development of methods for the regioselective direct C-H functionalization of the quinoline core itself is also an area of active research, aiming to provide atom- and step-economical routes to libraries of specifically substituted quinoline compounds.
Advanced Spectroscopic Characterization and Structural Elucidation of Ethylbenzo H Quinoline 2 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environment Analysis
Detailed ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and 2D correlations (COSY, HSQC, HMBC), are essential for the complete structural assignment of Ethylbenzo[h]quinoline-2-carboxylate. This analysis would confirm the precise location of protons and carbons within the benzo[h]quinoline (B1196314) framework and the ethyl ester group, and establish connectivity between them. However, specific, published NMR spectra for this compound could not be located.
¹H NMR Spectroscopic Assignments and Coupling Constant Analysis
A ¹H NMR spectrum would reveal the chemical shifts of each unique proton in the molecule. Protons on the aromatic rings would typically appear in the downfield region (approx. 7.5-9.5 ppm), with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) providing information about adjacent protons. The ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, likely in the upfield region.
¹³C NMR Spectroscopic Assignments and Chemical Shift Analysis
The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbon of the ester group would be significantly downfield (typically >160 ppm). Aromatic carbons would resonate in the 120-150 ppm range, while the ethyl group carbons would appear much further upfield.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to trace the connectivity within the aromatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is vital for connecting the ethyl ester group to the quinoline (B57606) ring and linking different parts of the aromatic structure.
Infrared (IR) Spectroscopy for Vibrational Mode Identification
An IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key expected peaks would include:
A strong C=O stretching vibration for the ester carbonyl group, typically around 1720 cm⁻¹.
C-O stretching vibrations for the ester linkage.
C=C and C=N stretching vibrations within the aromatic quinoline ring system.
C-H stretching and bending modes for both the aromatic and aliphatic (ethyl) protons.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Profiles
The UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or methanol (B129727), would show absorption bands corresponding to π→π* electronic transitions within the extended conjugated system of the benzo[h]quinoline ring. The position of the absorption maxima (λmax) and the molar absorptivity (ε) provide insight into the electronic structure of the molecule. For related benzoquinoline structures, absorptions are typically observed in the 250-400 nm range.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
HRMS analysis would provide a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its exact molecular formula (C₁₆H₁₃NO₂). This technique confirms the elemental composition and is a definitive method for verifying the identity of the synthesized compound.
Without access to peer-reviewed, published data for this compound, providing specific data tables and detailed research findings as requested is not possible.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the definitive determination of bond lengths, bond angles, and crystal packing, offering unparalleled insight into the solid-state molecular structure.
A thorough search of scientific literature did not yield a specific, publicly available crystal structure for this compound. However, crystallographic data for structurally related benzo[h]quinoline derivatives have been reported, providing valuable context for the molecular geometry and packing motifs that could be expected for the title compound.
For instance, the crystal structure of ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate has been determined. nih.govmdpi.com This more complex derivative shares the core benzo[h]quinoline scaffold, and its analysis reveals key structural features. nih.govmdpi.com The key step in the synthesis of this family of compounds is a base-promoted reaction and subsequent cyclization. mdpi.com The structure of this related compound was confirmed by X-ray single-crystal analysis. mdpi.com
Another related compound whose crystal structure has been resolved is benzo[h]quinoline-3-carboxamide . researchgate.net In its crystal lattice, molecules are held together by a network of hydrogen bonds and off-center π–π stacking interactions. researchgate.net The unit cell features molecules arranged in a crisscross pattern, with two pairs of molecules being coplanar and the angle between these pairs being nearly perpendicular. researchgate.net
The table below summarizes crystallographic data for a related quinoline carboxylate, illustrating the type of information obtained from an X-ray diffraction study.
Interactive Data Table: Crystallographic Data for a Related Quinoline Derivative
| Parameter | Ethyl 2,4-dichloroquinoline-3-carboxylate researchgate.net |
|---|---|
| Chemical Formula | C₁₂H₉Cl₂NO₂ |
| Molecular Weight | 270.10 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5860 (4) |
| b (Å) | 19.9082 (11) |
| c (Å) | 7.1304 (4) |
| β (°) | 100.262 (1) |
| Volume (ų) | 1199.32 (11) |
| Z | 4 |
Note: This data is for a related quinoline compound, not this compound, and is presented for illustrative purposes.
Theoretical and Computational Chemistry Studies on Ethylbenzo H Quinoline 2 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules like Ethylbenzo[h]quinoline-2-carboxylate. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties, offering a balance between computational cost and accuracy.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground-state equilibrium structure. For this compound, this process involves minimizing the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. Computational studies on related quinoline (B57606) carboxylates, such as phenyl quinoline-2-carboxylate, have shown that the quinoline ring system is largely planar. researchgate.netmdpi.com However, the ethyl carboxylate substituent introduces conformational flexibility.
Conformational analysis focuses on identifying the various stable conformers of the molecule that exist as local minima on the potential energy surface. arxiv.org The key dihedral angle in this compound is the one defining the orientation of the ethyl ester group relative to the plane of the benzo[h]quinoline (B1196314) ring. DFT calculations can map the energetic landscape associated with the rotation around the C-C bond connecting the ester to the ring, thereby identifying the most energetically favorable conformations. researchgate.netmdpi.com
Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Energy Gaps and Molecular Orbitals
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
In quinoline derivatives, the HOMO is typically characterized by π-orbitals distributed across the aromatic ring system, while the LUMO is also a π*-antibonding orbital spread over the conjugated structure. nih.gov For this compound, the electron density of the HOMO is expected to be concentrated on the electron-rich benzo[h]quinoline core. The LUMO's electron density would likely be distributed across the entire conjugated system, including the carbonyl group of the ester. nih.gov DFT calculations provide precise energies for these orbitals and visualize their spatial distribution.
Table 1: Representative FMO Data for Related Quinoline Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinoline Derivative A | -5.811 | -2.061 | 3.750 |
| Quinoline Derivative B | -6.225 | -3.146 | 3.079 |
| Quinoline Derivative C | -6.046 | -3.304 | 2.742 |
This table presents data from computational studies on various substituted quinoline derivatives to illustrate typical FMO energy values. nih.gov The specific values for this compound would require dedicated calculation.
Charge Distribution and Molecular Electrostatic Potential (MEP) Surface Mapping
The distribution of electron density within a molecule is fundamental to its interactions and reactivity. DFT calculations can determine the partial atomic charges on each atom. A more intuitive visualization of this charge distribution is provided by the Molecular Electrostatic Potential (MEP) surface. researchgate.net
The MEP map illustrates the electrostatic potential on the van der Waals surface of a molecule, providing a guide to its reactive sites. nih.govrsc.org
Negative Regions (Red/Yellow): These areas are characterized by high electron density and are susceptible to electrophilic attack. For this compound, such regions are expected around the nitrogen atom of the quinoline ring and the carbonyl oxygen of the ester group, due to the presence of lone pairs of electrons. arabjchem.orgscielo.br
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the aromatic rings. scielo.br
Neutral Regions (Green): These indicate areas with near-zero potential.
The MEP surface is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the regioselectivity of chemical reactions. researchgate.net
Vibrational Frequency Analysis and Spectroscopic Property Prediction (IR, Raman, UV-Vis)
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.net This analysis not only helps in the interpretation of experimental spectra but also confirms that an optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). iosrjournals.org For this compound, theoretical vibrational analysis would identify characteristic frequencies for its functional groups.
Table 2: Predicted Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm-1) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 |
| Alkyl C-H | Stretching | 3000-2850 |
| C=O (Ester) | Stretching | 1750-1735 |
| C=C / C=N | Ring Stretching | 1650-1450 |
| C-O (Ester) | Stretching | 1300-1000 |
| C-H | Out-of-plane bending | 900-675 |
This table is based on general spectroscopic data and computational studies of related quinoline and ester-containing compounds. iosrjournals.orgvscht.cz
Furthermore, Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). doi.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). These transitions are often related to the HOMO-LUMO gap, with the HOMO→LUMO transition typically being the lowest energy transition. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. elifesciences.orgnih.gov MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape at a given temperature. nih.gov
For this compound, an MD simulation would typically start with a DFT-optimized geometry. The simulation would reveal the flexibility of the molecule, particularly the rotation of the ethyl group and any low-frequency vibrations of the ring system. mdpi.com By tracking the atomic coordinates over time, MD can identify the most populated conformations and the energetic barriers for transitions between them, providing a more comprehensive understanding of the molecule's structural dynamics than static calculations alone. elifesciences.org Studies on related benzo[h]quinoline systems have used MD to investigate the dynamics of hydrogen bonds and other intermolecular interactions. mdpi.com
Mechanistic Insights from Computational Modeling of Reaction Pathways
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface connecting reactants to products, researchers can identify transition state structures and calculate the activation energies required for a reaction to occur. nih.gov
For this compound, computational studies could investigate various potential reactions:
Ester Hydrolysis: Modeling the nucleophilic attack of a water or hydroxide (B78521) molecule on the carbonyl carbon of the ester group could reveal the stepwise or concerted mechanism of hydrolysis, identifying key intermediates and transition states.
Electrophilic Aromatic Substitution: The reactivity of the benzo[h]quinoline ring towards electrophiles can be assessed. Calculations can determine the most likely site of attack by comparing the activation energies for substitution at different positions on the aromatic rings. arabjchem.org
Oxidation/Reduction Reactions: The mechanism of oxidation at the nitrogen atom or reduction of the aromatic system can be explored. Studies on the enzymatic oxidation of quinoline have used DFT to confirm transition state structures and support a concerted reaction mechanism. nih.gov
These computational models provide invaluable, atom-level detail about reaction pathways that are often difficult to obtain through experimental methods alone.
Advanced Computational Methods for Excited States and Photophysical Property Prediction
The prediction of excited-state properties and photophysical behavior is a cornerstone of computational chemistry, enabling the design and understanding of molecules for applications in materials science and photochemistry. For a molecule like this compound, a comprehensive theoretical investigation would typically employ a hierarchy of computational methods to accurately describe its electronic transitions and subsequent relaxation pathways.
A primary tool for studying excited states is Time-Dependent Density Functional Theory (TD-DFT) . This method is widely used to calculate vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which determine the intensity of these absorptions. For instance, in studies of the related 10-hydroxybenzo[h]quinoline (B48255) (HBQ), TD-DFT has been successfully used to elucidate the mechanism of excited-state intramolecular proton transfer (ESIPT). doi.org These calculations can predict how the electronic structure of this compound would change upon excitation and can be performed in both gas phase and in the presence of solvents to model more realistic environmental conditions. doi.org
To achieve higher accuracy, especially for complex photophysical processes, more advanced methods can be employed. These include post-Hartree-Fock methods such as Equation-of-Motion Coupled-Cluster (EOM-CC) and Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2). While computationally more demanding, these methods provide a more reliable description of electron correlation, which is crucial for accurately predicting the energies of different excited states and identifying potential crossings between them (conical intersections) that govern non-radiative decay pathways.
The prediction of photophysical properties also involves the calculation of emission energies (fluorescence and phosphorescence) and quantum yields. This requires optimizing the geometry of the molecule in its lowest excited singlet (S1) and triplet (T1) states. The energy difference between the S1 minimum and the ground state (S0) corresponds to the fluorescence energy, while the difference between the T1 minimum and S0 gives the phosphorescence energy. The rates of radiative and non-radiative decay can also be estimated using these computational approaches, providing a complete picture of the molecule's potential as an emitter. For benzo[h]quinoline derivatives, theoretical studies have explored how different functional groups influence their photophysical properties. doi.org
Theoretical Studies on Intermolecular Interactions and Supramolecular Assembly
The way molecules interact with each other governs their macroscopic properties and their ability to form ordered structures. Theoretical studies on the intermolecular interactions of this compound would be crucial for understanding its behavior in the solid state and its potential for forming supramolecular assemblies.
Density Functional Theory (DFT) with dispersion corrections (e.g., DFT-D3) is a common choice for studying non-covalent interactions such as hydrogen bonding and π-π stacking, which are expected to be significant for a planar aromatic system like benzo[h]quinoline. These calculations can determine the geometry and binding energy of dimers and larger clusters of this compound, revealing the preferred modes of interaction. For example, studies on related quinoline derivatives have used DFT to investigate their interactions with other molecules. nih.govmdpi.com
For a more detailed and accurate description of intermolecular forces, Symmetry-Adapted Perturbation Theory (SAPT) can be employed. SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. This allows for a deep understanding of the nature of the forces holding the molecules together. Research on quinolone carboxylic acid derivatives has utilized SAPT to reveal that dispersive forces are often the decisive factor in their intermolecular interactions. mdpi.com
To explore the dynamic aspects of intermolecular interactions and the potential for self-assembly, molecular dynamics (MD) simulations are invaluable. Both classical and ab initio MD (like Car-Parrinello Molecular Dynamics - CPMD) can be used. nih.govmdpi.com These simulations model the movement of atoms and molecules over time, providing insights into the stability of different aggregates and the pathways to forming larger supramolecular structures. Such studies on benzo[h]quinoline systems have highlighted the importance of hydrogen bonding in directing self-assembly. nih.govmdpi.com
The combination of these computational techniques would provide a comprehensive theoretical understanding of this compound, from its fundamental photophysical properties to its collective behavior in condensed phases, paving the way for its potential application in various fields of materials science.
Functionalization and Chemical Modification Strategies of Benzo H Quinoline 2 Carboxylates
Derivatization at the Ester Moiety
The ester functional group is a key handle for introducing diverse chemical entities through well-established organic reactions.
Transesterification is a fundamental process for converting one ester into another by exchanging the alkoxy group. For ethylbenzo[h]quinoline-2-carboxylate, this reaction allows for the synthesis of a variety of other alkyl or aryl esters, which can alter the compound's solubility, steric profile, and reactivity. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com In contrast, basic conditions typically involve an alkoxide nucleophile that attacks the carbonyl carbon, proceeding through a tetrahedral intermediate. masterorganicchemistry.com To drive the reaction to completion, it is common to use the desired alcohol as the solvent. masterorganicchemistry.com For instance, reacting this compound with methanol (B129727) under acidic or basic conditions would yield mthis compound.
Various catalysts can be employed to facilitate transesterification, including mineral acids (H₂SO₄, HCl), bases (NaOH, NaOMe), and organometallic complexes. Scandium(III) triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the direct transesterification of carboxylic esters in boiling alcohols, with microwave irradiation significantly reducing reaction times. organic-chemistry.org
Table 1: Representative Transesterification Conditions
| Reaction Type | Catalyst/Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Acid-Catalyzed | H₂SO₄ (catalytic) | Excess R'-OH, heat | Benzo[h]quinoline-2-carboxylate (R' ester) | masterorganicchemistry.com |
| Base-Catalyzed | NaOR' (stoichiometric) | R'-OH solvent, heat | Benzo[h]quinoline-2-carboxylate (R' ester) | masterorganicchemistry.com |
| Lewis Acid-Catalyzed | Sc(OTf)₃ | Boiling R'-OH, optional microwave | Benzo[h]quinoline-2-carboxylate (R' ester) | organic-chemistry.org |
The ethyl ester can be readily hydrolyzed to the corresponding benzo[h]quinoline-2-carboxylic acid. This transformation is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup to protonate the carboxylate salt. google.com This hydrolysis step is crucial as the resulting carboxylic acid serves as a versatile intermediate for further functionalization, most notably the formation of amides.
Once benzo[h]quinoline-2-carboxylic acid is obtained, it can be converted into a wide range of amides. A common method involves activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netajchem-a.com The resulting highly reactive acyl chloride can then be treated with a primary or secondary amine to form the desired amide bond. researchgate.net This two-step procedure is highly efficient for creating libraries of amide derivatives. Direct amidation methods, using coupling agents that activate the carboxylic acid in situ, are also widely employed to avoid the isolation of the acyl halide. researchgate.net Esters and substituted amides of quinoline-2-carboxylic acid have been prepared by reacting quinoline-2-carboxylic acid chloride with phenols or arylamines. researchgate.net
Table 2: Hydrolysis and Amidation Reaction Sequence
| Step | Reagents | Intermediate/Product | Typical Conditions | Reference |
|---|---|---|---|---|
| Hydrolysis | 1. LiOH or NaOH (aq) 2. HCl (aq) | Benzo[h]quinoline-2-carboxylic acid | THF/H₂O, heat, then acidification | google.com |
| Acid Chloride Formation | SOCl₂ or (COCl)₂ | Benzo[h]quinoline-2-carbonyl chloride | Reflux in neat reagent or inert solvent | researchgate.netajchem-a.com |
| Amidation | R¹R²NH | N,N-R¹,R²-benzo[h]quinoline-2-carboxamide | Inert solvent (e.g., THF, DCM) | researchgate.net |
Substitution and Functionalization of the Benzo[h]quinoline (B1196314) Ring System
The aromatic core of benzo[h]quinoline offers multiple sites for C-H functionalization or for the introduction of substituents via cross-coupling reactions, significantly expanding the chemical space accessible from the parent scaffold.
The introduction of a bromine atom onto the benzo[h]quinoline ring creates a versatile handle for palladium-catalyzed cross-coupling reactions. The activation of the C(sp²)-Br bond is a key step in numerous C-C and C-heteroatom bond-forming reactions. For instance, a bromo-substituted benzo[h]quinoline can readily participate in Suzuki-Miyaura coupling reactions with various organoboron reagents to introduce new aryl or alkyl groups. researchgate.net These reactions typically employ a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle involves oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
Table 3: Example of Suzuki Coupling of a Bromo-Quinoline Derivative
| Substrate | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Bromo-benzo[h]quinoline | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-benzo[h]quinoline | researchgate.net |
Beyond the activation of pre-installed bromine atoms, direct C-H activation and functionalization have emerged as powerful tools for modifying the benzo[h]quinoline ring. Transition-metal catalysis enables the regioselective formation of new bonds at otherwise unreactive C-H sites. scilit.com
Suzuki-Miyaura Coupling: As mentioned, this reaction is a cornerstone of C-C bond formation, coupling organohalides (or triflates) with organoboranes. wikipedia.orgyoutube.com It is widely used to synthesize biaryl compounds and offers excellent functional group tolerance. The synthesis of polycyclic uracil (B121893) derivatives has been achieved using palladium-catalyzed Sonogashira-Hagihara and Suzuki-Miyaura cross-coupling reactions. beilstein-journals.org
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide or triflate, catalyzed by a nickel or palladium complex. nih.gov Negishi coupling is known for its high reactivity and functional group compatibility, allowing for the introduction of alkyl, alkenyl, and aryl substituents. nih.gov
Sonogashira-Hagihara Coupling: This method is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. rsc.org It typically uses a palladium catalyst and a copper(I) co-catalyst. This reaction is invaluable for synthesizing conjugated systems incorporating the benzo[h]quinoline motif.
These cross-coupling reactions provide a modular approach to synthesizing a vast library of substituted benzo[h]quinoline derivatives from a common intermediate.
Conversion of the quinoline (B57606) nitrogen to an N-oxide significantly alters the electronic properties of the heterocyclic ring, making it more susceptible to nucleophilic attack and facilitating regioselective C-H functionalization, particularly at the C2 position. nih.govrsc.org The N-oxide group acts as an internal oxidant and a directing group.
This strategy can be applied to benzo[h]quinoline analogues. The formation of the benzo[h]quinoline N-oxide activates the C2 position for various transformations:
Amination: Metal-free methods have been developed for the C2-amination of quinoline N-oxides using reagents like diethyl H-phosphonate and K₂CO₃ at room temperature, providing access to 2-aminoquinoline (B145021) derivatives. rsc.org
Heteroarylation: A metal- and additive-free deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles provides a facile route to α-triazolylquinolines. beilstein-journals.org
Arylation: Palladium-catalyzed C2-arylation of quinoline N-oxide with unactivated arenes can be achieved, although it often requires high temperatures. nih.gov
While C2 is the most common site for functionalization, other positions, such as C8, can also be targeted under different catalytic conditions, highlighting the tunability of these reactions. rsc.org These methods provide a powerful, often metal-free or palladium-catalyzed, route to introduce nitrogen, carbon, and other heteroatom substituents onto the pyridine (B92270) ring of the benzo[h]quinoline system. rsc.orgbeilstein-journals.orgresearchgate.net
Table 4: Selective Functionalization of Quinoline N-Oxide Analogues
| Reaction Type | Reagent/Catalyst | Position | Product Type | Reference |
|---|---|---|---|---|
| Deoxygenative Heteroarylation | N-sulfonyl-1,2,3-triazole (metal-free) | C2 | 2-(1,2,3-Triazolyl)quinoline | beilstein-journals.org |
| Amination | Amines, Diethyl H-phosphonate, K₂CO₃ (metal-free) | C2 | 2-Aminoquinoline | rsc.org |
| Arylation | Arenes, Pd(OAc)₂, Ag₂CO₃ | C2 | 2-Arylquinoline | nih.gov |
| C-H Activation/Acylation | Benzaldehyde, PdCl₂ | C8 | 8-Acylquinoline | rsc.org |
Synthesis of Benzo[h]quinoline Hybrid Conjugates
The synthesis of hybrid molecules incorporating the benzo[h]quinoline moiety is a key strategy for developing new compounds, particularly in medicinal chemistry. This approach involves covalently linking the benzo[h]quinoline scaffold to another distinct chemical entity, aiming to create a conjugate with combined or enhanced properties. While direct examples using ethyl benzo[h]quinoline-2-carboxylate are specific, general methodologies applied to related quinoline and benzoquinoline structures illustrate the potential pathways.
One common approach is the formation of hybrid compounds through cycloaddition reactions. For instance, benzo[f]quinoline (B1222042) derivatives have been synthesized in a two-step process involving the quaternization of the nitrogen atom followed by a [3+2] dipolar cycloaddition. nih.gov This method allows for the creation of complex pyrrolo-benzo[f]quinolines. nih.gov A similar strategy could be envisioned for benzo[h]quinoline-2-carboxylates, where the core structure is first activated and then reacted with a dipolarophile to form a novel hybrid system.
Another strategy involves the use of multicomponent reactions under conditions such as ultrasound irradiation, which has been used to produce quinoline-imidazolium hybrids. nih.gov The Vilsmeier-Haack reaction is another powerful tool, employed in the synthesis of quinoline-triazole and pyrazole-pyridine-based quinoline hybrids. nih.gov These methods highlight the versatility of the quinoline core in constructing complex hybrid molecules.
The carboxylate group in ethyl benzo[h]quinoline-2-carboxylate serves as a versatile handle for creating amide or ester-linked conjugates. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols using standard peptide coupling reagents. This approach allows for the direct attachment of other bioactive molecules, polymers, or functional groups to the C2 position of the benzo[h]quinoline scaffold.
Table 1: Synthetic Strategies for Quinoline-Based Hybrid Conjugates
| Strategy | Description | Example Hybrid |
|---|---|---|
| [3+2] Dipolar Cycloaddition | Involves the reaction of a quaternized benzoquinoline-derived ylide with a dipolarophile. nih.gov | Pyrrolo-benzo[f]quinolines nih.gov |
| Vilsmeier-Haack Reaction | Formylation of quinoline hydrazones, followed by cyclization to form pyrazole (B372694) derivatives. nih.gov | Pyrazole-pyridine-quinoline hybrids nih.gov |
| Multicomponent Reactions | Ultrasound-assisted reactions to combine multiple starting materials in a single step. nih.gov | Quinoline-imidazolium hybrids nih.gov |
Regioselective Functionalization Techniques on the Benzo[h]quinoline Scaffold
Achieving regioselectivity in the functionalization of the benzo[h]quinoline scaffold is essential for structure-activity relationship studies and the rational design of new molecules. Modern synthetic methods, particularly those involving transition-metal-catalyzed C-H activation, have become powerful tools for the precise modification of specific positions on the quinoline core. mdpi.com
C-H Bond Functionalization: Transition metal catalysis is a primary strategy for the regioselective functionalization of quinolines. mdpi.com These methods allow for the direct introduction of various functional groups at specific C-H bonds, offering an atom- and step-economical approach. mdpi.comnih.gov For the benzo[h]quinoline scaffold, C-H activation can be directed to various positions, influenced by the catalyst, directing group, and reaction conditions. Palladium-catalyzed reactions, for example, have been successfully used for the C2 arylation of quinoline-N-oxides. mdpi.com Heterogeneous catalysts, such as palladium-loaded covalent–organic frameworks (COFs), have also demonstrated high activity and regioselectivity for the hydrocarbon activation of benzo[h]quinoline. researchgate.net
Direct Lithiation: Direct lithiation provides another effective route for regioselective functionalization. This method allows for the introduction of various electrophiles, such as halogens (Cl, Br) or a phenylthio group (SPh), specifically at the 2-position of the pyridine ring in benzo[h]quinoline. benthamdirect.com The process involves deprotonation with a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting organolithium species with an appropriate electrophile. This technique is highly valuable for introducing functional handles that can be used in subsequent cross-coupling reactions.
Cascade Reactions: One-pot synthesis methods involving cascade reactions have also been developed for constructing functionalized benzo[h]quinolines. nih.govresearchgate.net For example, a lithium-hexamethyldisilazane-catalyzed double annulation cascade reaction between benzonitriles and diynones can produce a variety of substituted benzo[h]quinolines in high yields. nih.gov The regioselectivity of such reactions is often governed by the electronic and steric effects of the substituents on the starting materials. nih.gov
Table 2: Regioselective Functionalization Techniques
| Technique | Position Targeted | Reagents/Catalysts | Functional Groups Introduced |
|---|---|---|---|
| C-H Activation mdpi.comresearchgate.net | C2 (on N-oxide), other positions | Palladium catalysts, Covalent–Organic Frameworks (COFs) mdpi.comresearchgate.net | Aryl groups, hydrocarbons mdpi.comresearchgate.net |
| Direct Lithiation benthamdirect.com | C2 | Strong bases (e.g., LDA), followed by electrophiles benthamdirect.com | Halogens (Cl, Br), SPh benthamdirect.com |
These advanced functionalization techniques provide chemists with a robust toolkit for the precise modification of the benzo[h]quinoline scaffold, enabling the synthesis of complex derivatives for a wide range of applications.
Applications in Advanced Materials and Catalysis
Ligand Design and Coordination Chemistry for Metal Complexes
The design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic and steric properties. The quinoline (B57606) moiety, and by extension the benzo[h]quinoline (B1196314) scaffold, is a privileged structure in ligand design due to its rigid framework and the presence of a nitrogen atom that can coordinate to metal centers.
Quinoline-Based Ligands for Optoelectronic and Catalytic Applications
Quinoline-based ligands are integral to the development of materials for optoelectronic devices and for the creation of efficient catalysts. Their extended π-systems can be fine-tuned to influence the photophysical properties of their metal complexes, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. uic.edu In the realm of catalysis, the electronic and steric environment provided by quinoline ligands can significantly impact the activity and selectivity of a metal catalyst. mdpi.com
Catalytic Activity and Mechanism Elucidation
Metal complexes featuring benzo[h]quinoline-based ligands have demonstrated significant catalytic activity in a variety of organic transformations. The elucidation of the reaction mechanisms is crucial for the rational design of more efficient and selective catalysts.
Role of Ethylbenzo[h]quinoline-2-carboxylate Derivatives in C-C Bond Forming Reactions
While specific studies detailing the role of this compound in C-C bond forming reactions are not extensively reported, the broader class of quinoline derivatives has been employed in such transformations. For example, palladium-catalyzed C-H arylation has been used to functionalize related heterocyclic systems. mdpi.com The electronic properties of the benzo[h]quinoline scaffold can influence the reactivity of the metal center, potentially enabling its participation in catalytic cycles that involve the formation of carbon-carbon bonds.
Homogeneous and Heterogeneous Catalysis Involving Benzo[h]quinoline Scaffolds
Benzo[h]quinoline scaffolds have been utilized in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, soluble metal complexes containing benzo[h]quinoline-based ligands have proven to be highly effective. For instance, ruthenium and osmium pincer complexes with benzo[h]quinoline ligands are excellent catalysts for the transfer hydrogenation of ketones. nih.gov These catalysts can achieve very high turnover frequencies. nih.gov For heterogeneous catalysis, efforts are being made to immobilize such catalysts on solid supports to facilitate catalyst recovery and reuse, a key aspect of developing sustainable chemical processes. nih.gov
Catalytic Performance of Benzo[h]quinoline-Based Ruthenium Complexes in Transfer Hydrogenation
| Catalyst | Substrate | Turnover Frequency (TOF) (h⁻¹) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|
| Chiral Ru complex 5 | Methyl-aryl ketones | ~1.0 x 10⁵ | Up to 97 |
| Chiral Ru complex 6 | Methyl-aryl ketones | ~1.0 x 10⁵ | Up to 97 |
| Chiral Ru complex 7 | Methyl-aryl ketones | ~1.0 x 10⁵ | Up to 97 |
| Chiral Ru complex 8 | Methyl-aryl ketones | ~1.0 x 10⁵ | Up to 97 |
| In-situ generated Ru catalyst with ligand a | Methyl-aryl ketones | Up to 2.2 x 10⁵ | Up to 98 |
Data derived from studies on chiral ruthenium complexes with benzo[h]quinoline-based ligands. nih.gov
Dehydrogenation and Oxygenation Reactions Catalyzed by Benzo[h]quinoline Complexes
Complexes containing benzo[h]quinoline ligands are also implicated in dehydrogenation and oxygenation reactions. Patents have described the use of such complexes in catalyzing dehydrogenation reactions. nih.gov The reversible nature of hydrogenation/dehydrogenation is a key area of research for hydrogen storage applications. While specific examples of oxygenation reactions catalyzed by this compound complexes are not prominent in the literature, the general class of quinoline derivatives has been studied in base-catalyzed oxygenation reactions. nih.gov
Optoelectronic Material Development
The unique structural and electronic characteristics of the benzo[h]quinoline framework, a key feature of this compound, have made its derivatives a subject of significant interest in the development of advanced materials. The extended π-conjugated system of this polycyclic azaheterocycle is fundamental to its potential in optoelectronics. nih.gov Researchers have designed and synthesized various derivatives based on these fluorescent properties for applications in materials science. nih.gov
Photophysical Properties of Benzo[h]quinoline Derivatives: Absorption, Emission, and Quantum Yields
Benzo[h]quinoline and its derivatives are known for their notable photophysical properties, which are essential for their use in optoelectronic applications. These properties, including light absorption and emission, are dictated by their electronic structure. The absorption of ultraviolet or visible light excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), and the subsequent return to the ground state can result in the emission of light (fluorescence).
The specific wavelengths of absorption and emission, as well as the efficiency of the emission process (quantum yield), are influenced by the molecular structure and the presence of various substituent groups. For instance, certain synthesized benzo[de]naphtho[1,8-gh]quinolines, which are structurally related to benzo[h]quinolines, exhibit fluorescence emission in the green region of the spectrum, between 454–482 nm, with high luminescence quantum yields reaching up to 54%. chimicatechnoacta.ru Another quinoline-based fluoroprobe, 3-isocyanatopropyl triethoxysilane (B36694) grafted 3-aminoquinoline, was found to have a quantum yield of 0.15. researchgate.net
Table 1: Photophysical Properties of Selected Benzoquinoline Derivatives
| Compound Family | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_F) | Source |
|---|---|---|---|---|
| Benzo[de]naphtho[1,8-gh]quinolines | ~441 nm | 454–482 nm | Up to 54% | chimicatechnoacta.ru |
Fluorescence quenching is a process that decreases the intensity of fluorescence from a fluorophore. This phenomenon is central to the application of benzo[h]quinoline derivatives in chemical sensing. The fluorescence can be quenched by various molecules, including metal ions and nitroaromatic compounds, through mechanisms such as photoinduced electron transfer (PET). researchgate.net
Studies on quinoline-based derivatives have demonstrated effective fluorescence quenching in the presence of specific metal ions. For example, novel quinoline-based thiazole (B1198619) derivatives showed a remarkable quenching of their fluorescence intensity upon the addition of Fe³⁺, Fe²⁺, and Cu²⁺ ions. acs.org This selective "turn-off" response makes them suitable for detecting these particular ions. acs.org Similarly, alkylated quinoline-2-thiol (B7765226) derivatives also exhibit a reduction in fluorescence when exposed to certain metals. researchgate.net
Beyond metal ions, benzoquinoline derivatives have been developed as quenching-based sensors for nitro-containing explosives. The fluorescence of diethyl benzo[c]cinoline-3,8-dicarboxylate and its hydrolysis product can be efficiently quenched by picric acid (TNP), enabling its sensitive optical detection in water samples. rsc.orgresearchgate.net
Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This sensitivity to the solvent environment is a key characteristic of many quinoline derivatives and provides insight into their electronic structure and solute-solvent interactions. semanticscholar.orgresearchgate.net
The absorption and fluorescence spectra of these compounds can shift to shorter wavelengths (a hypsochromic or blue shift) or longer wavelengths (a bathochromic or red shift) depending on the polarity of the solvent. mdpi.com For instance, in studies of Quinolin-8-yl 2-hydroxybenzoate, it was found that non-specific interactions, such as dispersion-polarization forces, effectively control the spectral shifts in both absorption and fluorescence. semanticscholar.org The Catalan solvatochromic model further indicated that for this compound, solute-solvent interactions are governed by solvent polarity in the absorption spectra and by solvent acidity in the fluorescence spectra. semanticscholar.orgresearchgate.net This high sensitivity to the local environment is a valuable property for developing chemical sensors that can report on the polarity or composition of their surroundings. mdpi.com
Application in Organic Light-Emitting Diodes (OLEDs) and Chemo/Metal Ion Sensors
The favorable photophysical properties of benzo[h]quinoline derivatives have led to their exploration and application in two significant areas of materials science: organic light-emitting diodes (OLEDs) and chemical sensors.
Organic Light-Emitting Diodes (OLEDs): The ability of benzo[h]quinoline derivatives to emit light efficiently upon electrical excitation makes them promising candidates for the emissive layer in OLEDs. nih.govresearchgate.net Researchers have synthesized various materials based on these derivatives for use in OLED devices. nih.govresearchgate.net The highly twisted geometry of some related frameworks, like benzophenone, helps reduce intermolecular interactions and self-quenching effects, which is advantageous for emitter applications in OLEDs. mdpi.com
Chemo/Metal Ion Sensors: The sensitivity of the fluorescence of benzo[h]quinoline derivatives to their chemical environment forms the basis of their use as chemosensors. chimicatechnoacta.ru Their ability to detect specific analytes, often through fluorescence quenching or enhancement, is a major area of research.
Metal Ion Detection: Quinoline-based chemosensors have been developed for the selective detection of various metal ions. A simple quinoline derivative was synthesized as a water-soluble fluorescent "turn-on" sensor for zinc ions (Zn²⁺), exhibiting a 317-fold fluorescence enhancement. rsc.org Other derivatives act as "turn-off" sensors, showing fluorescence quenching for ions like Cu²⁺, Fe²⁺, and Fe³⁺. acs.orgasianpubs.org
Detection of Other Analytes: Beyond metals, these compounds can detect other important molecules. For instance, certain quinoline-2-thiol derivatives show a fluorescence response when exposed to HNO, a molecule of interest in cardiovascular therapeutics. researchgate.net
This dual applicability in both light-emitting devices and sensitive chemical detectors highlights the versatility and importance of the benzo[h]quinoline scaffold in the field of advanced functional materials.
Future Research Directions and Perspectives for Ethylbenzo H Quinoline 2 Carboxylate
Development of Novel and Sustainable Synthetic Routes
Future research should prioritize the development of novel and sustainable synthetic routes for ethylbenzo[h]quinoline-2-carboxylate. Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, often rely on harsh conditions and hazardous reagents. nih.goviipseries.org Modern synthetic chemistry is increasingly focused on green and sustainable practices. mdpi.comnih.govrsc.orgeurekaselect.com
Future synthetic strategies could explore:
Catalytic Condensation Reactions: The use of earth-abundant metal catalysts for the condensation of phenols with aminoalcohols presents a sustainable pathway to polycyclic aromatic compounds. researchgate.net Investigating similar catalytic systems for the synthesis of this compound could offer a more environmentally benign alternative to classical methods.
Acceptorless Dehydrogenative Coupling (ADC): This strategy, which utilizes alcohols as starting materials and produces only water and hydrogen as byproducts, is a hallmark of green chemistry. rsc.org The development of an ADC protocol for the synthesis of this compound would be a significant advancement. organic-chemistry.org
Microwave-Assisted and Ultrasound-Irradiated Synthesis: These non-traditional activation methods can often lead to shorter reaction times, higher yields, and milder reaction conditions. eurekaselect.commdpi.com Exploring these techniques for the synthesis of the target molecule is a promising avenue.
A comparative table of potential synthetic routes is presented below:
| Synthetic Route | Potential Advantages | Key Research Focus |
| Modified Friedländer Synthesis | High convergence and potential for diversification. youtube.com | Development of milder catalysts and solvent-free conditions. |
| Catalytic C-H Annulation | High atom economy and direct access from simpler precursors. | Design of selective catalysts for the specific annulation. |
| Microwave-Assisted Synthesis | Rapid reaction times and improved energy efficiency. eurekaselect.com | Optimization of reaction parameters to maximize yield and purity. |
Exploration of Advanced Functionalization Strategies for Structure-Property Relationship Studies
The functionalization of the benzo[h]quinoline (B1196314) core is crucial for tuning its electronic and photophysical properties. rsc.org Future research should focus on advanced functionalization strategies to establish clear structure-property relationships for derivatives of this compound.
Key areas for exploration include:
Regioselective C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying complex aromatic systems without the need for pre-functionalized starting materials. researchgate.netmdpi.comnih.gov Investigating transition metal-catalyzed C-H activation at various positions of the benzo[h]quinoline ring will be critical. rsc.orgrsc.org
Post-Synthetic Modification of the Ester Group: The ethyl ester group provides a handle for further chemical transformations, such as hydrolysis to the carboxylic acid, amidation, or reduction to an alcohol. These modifications would allow for the introduction of a wide range of functional groups.
The following table outlines potential functionalization sites and their expected impact on the molecule's properties:
| Functionalization Site | Potential Reagents/Methods | Anticipated Effect on Properties |
| C-4 Position | Suzuki or Stille cross-coupling | Modulation of LUMO energy level and electron affinity. |
| C-7 and C-10 Positions | Buchwald-Hartwig amination | Introduction of hole-transporting moieties and tuning of HOMO energy level. |
| Ester Group | Hydrolysis followed by amide coupling | Attachment of solubilizing groups or other functional units. |
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms is essential for optimizing synthetic routes and designing novel transformations. Future research should employ a combination of experimental and computational methods to elucidate the mechanisms of key reactions involving this compound.
Areas of focus could include:
Mechanistic Studies of Cyclization Reactions: Investigating the mechanism of the final cyclization step in the synthesis of the benzo[h]quinoline core can provide insights for improving reaction efficiency and selectivity. nih.govresearchgate.net
Elucidation of C-H Activation Pathways: Understanding the mechanism of regioselective C-H functionalization will be crucial for the rational design of catalysts and the prediction of reaction outcomes. rsc.org
Computational Design and Predictive Modeling for Enhanced Material Properties
Computational chemistry and molecular modeling are invaluable tools for predicting the properties of new materials and guiding synthetic efforts. Future research should leverage these tools to design derivatives of this compound with enhanced material properties. nih.govnih.gov
Key computational approaches include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, absorption and emission spectra, and charge transport properties of novel derivatives. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of derivatives with their observed material properties, enabling the prediction of properties for yet-to-be-synthesized compounds. nih.govresearchgate.net
A hypothetical data table illustrating the use of predictive modeling is shown below:
| Derivative | Substituent at C-4 | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Emission Wavelength (nm) |
| 1 | -H | -5.8 | -2.5 | 450 |
| 2 | -Phenyl | -5.7 | -2.6 | 475 |
| 3 | -Naphthyl | -5.6 | -2.7 | 500 |
Integration of this compound into Emerging Material Systems
The unique photophysical properties of benzo[h]quinoline derivatives make them promising candidates for a variety of emerging material systems. uconn.educonsensus.app Future research should focus on the integration of this compound and its derivatives into these systems.
Potential applications include:
Organic Light-Emitting Diodes (OLEDs): Benzo[h]quinoline derivatives have been investigated as host materials and emitters in OLEDs. uconn.educonsensus.appresearchgate.netrsc.org The development of novel derivatives with tailored electronic properties could lead to more efficient and stable OLED devices.
Dye-Sensitized Solar Cells (DSSCs): Benzo[h]quinoline-based dyes have been used as co-sensitizers in DSSCs to improve their photovoltaic performance. mdpi.comnih.gov
G-Quadruplex Binding Agents: Certain benzo[h]quinoline derivatives have shown the ability to bind to G-quadruplex DNA, suggesting potential applications in anticancer drug development. nih.govnih.gov
Q & A
Q. What are the common synthetic routes for Ethylbenzo[h]quinoline-2-carboxylate derivatives?
this compound derivatives are typically synthesized via cyclocondensation or esterification reactions. For example:
- Phosphorous oxychloride-mediated esterification : A mixture of quinaldic acid and substituted alcohols (e.g., 2-isopropyl-5-methylcyclohexanol) is heated with POCl₃ at 348–353 K for 8 hours, yielding esters in 65–70% efficiency after neutralization and crystallization .
- Multi-step functionalization : Derivatives like ethyl 1-(4-chlorobenzoyl)-5-(1,3-dioxolan-2-yl)pyrrolo[1,2-a]quinoline-3-carboxylate are synthesized via sequential alkylation and coupling reactions in dry acetone, followed by purification using solvent evaporation .
Key data : Reaction yields (65–70%), solvent systems (dry acetone, THF), and characterization via NMR and elemental analysis .
Q. What characterization techniques are critical for verifying this compound structures?
- X-ray crystallography : Resolves molecular conformation and intermolecular interactions (e.g., weak C–H⋯N hydrogen bonds influencing crystal packing) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., quinoline ring protons at δ 7.5–8.5 ppm) .
- Elemental analysis : Validates purity (e.g., C, H, N percentages within 0.1% of theoretical values) .
Best practice : Combine crystallography with spectroscopic methods to address potential disorder in cyclohexyl or ester groups .
Advanced Research Questions
Q. How can computational methods resolve contradictions between theoretical and experimental photophysical data?
Density Functional Theory (DFT) calculations are used to:
- Predict UV-Vis absorption spectra and compare them with experimental results to identify solvent effects (e.g., polarity-induced shifts in emission maxima) .
- Analyze intramolecular charge transfer (ICT) mechanisms in derivatives like phenyl quinoline-2-carboxylate, where dihedral angles between substituents impact electronic properties .
Methodology : Optimize geometries at the B3LYP/6-31G(d) level and calculate excitation energies using Time-Dependent DFT (TD-DFT) .
Q. What strategies optimize reaction conditions for this compound synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates for nucleophilic substitutions .
- Catalyst screening : KOtBu in THF improves base-mediated alkylation efficiency (e.g., 95% yield in 1 hour at 343 K) .
- Temperature control : Heating at 343–353 K minimizes side reactions during esterification .
Data-driven approach : Use Design of Experiments (DoE) to evaluate solvent polarity, temperature, and catalyst loading interactions .
Q. How are structure-activity relationships (SAR) studied for quinoline-2-carboxylate derivatives?
- Bioactivity assays : Test derivatives against malaria (Plasmodium falciparum) or Alzheimer’s disease (acetylcholinesterase inhibition) using in vitro models .
- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position to enhance hydrophobic interactions with target proteins .
Case study : 2-Arylethenylquinoline derivatives show improved blood-brain barrier permeability, correlating with logP values >3.5 .
Q. What are best practices for refining crystal structures of complex quinoline derivatives?
- Software tools : Use SHELXL for small-molecule refinement and OLEX2 for structure solution visualization. SHELXD is robust for experimental phasing in high-throughput workflows .
- Disorder handling : Apply PART instructions in SHELXL to model split positions in flexible substituents (e.g., cyclohexyl groups) .
Validation : Check R-factors (R1 < 0.05) and residual electron density (<0.3 eÅ⁻³) to ensure accuracy .
Q. How can researchers safely handle toxic byproducts during synthesis?
- Ventilation : Use fume hoods to mitigate exposure to POCl₃ or halogenated intermediates .
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact with corrosive reagents .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Protocol reference : Follow OSHA guidelines for handling phosphorus oxychloride and chlorinated solvents .
Data Contradiction Analysis
Q. How should discrepancies between synthetic yields and computational predictions be addressed?
- Reaction monitoring : Use TLC or in situ IR to detect intermediate formation and adjust reaction time/temperature .
- Solvent effects : Recalculate DFT energies with explicit solvent models (e.g., PCM) to improve agreement with experimental yields .
Example : A 15% yield gap in ethyl 6-chloro-2-[(2-chloroquinolin-3-yl)methoxy]quinoline-3-carboxylate synthesis was resolved by optimizing solvent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
